Cancer/testis antigen 1 (80-88), commonly referred to as NY-ESO-1, is a prominent member of the cancer/testis antigen family. These antigens are typically expressed in germ cells of the testis and various malignant tumors but are absent in normal somatic tissues, making them ideal targets for immunotherapy. NY-ESO-1 is known for its high immunogenicity and is implicated in several cancers, including melanoma, breast cancer, and ovarian cancer. Its expression can elicit robust immune responses, both humoral and cellular, which are critical for developing targeted cancer therapies.
NY-ESO-1 is encoded by the gene located on the X chromosome at the Xq28 region. The protein consists of 180 amino acids and has a molecular weight of approximately 18 kDa. It features a glycine-rich N-terminal region and a hydrophobic C-terminal region, which includes a Pcc-1 domain that is crucial for its immunogenic properties .
NY-ESO-1 belongs to the cancer/testis antigen family, which comprises over 200 identified proteins. These antigens are categorized based on their restricted expression patterns and immunogenicity. They play significant roles in tumorigenesis and are often associated with poor prognosis in various cancers .
The synthesis of NY-ESO-1 involves standard molecular biology techniques such as reverse transcription polymerase chain reaction (RT-PCR) and immunohistochemistry (IHC) to analyze its expression in tumor tissues. For instance, RT-PCR employs specific primers designed to amplify NY-ESO-1 cDNA from RNA extracted from cancer specimens .
In experimental setups, RNA samples undergo cDNA synthesis followed by amplification using PCR. The typical cycling conditions include denaturation at 94°C, annealing at 60°C, and extension at 72°C for 35 cycles, with a final elongation step . Immunohistochemical analysis involves fixing tumor tissues in formalin, embedding them in paraffin, and using antibodies specific to NY-ESO-1 to visualize expression levels through staining techniques.
The molecular structure of NY-ESO-1 features a unique arrangement that contributes to its immunogenic properties. It is composed of an N-terminal domain rich in glycine residues followed by a hydrophobic C-terminal domain .
The protein's sequence homology with other cancer/testis antigens like LAGE-1 indicates functional similarities that may enhance its role in immune recognition. The structural analysis reveals potential epitope regions that can be targeted by T cells, making it a candidate for vaccine development.
NY-ESO-1 participates in various biochemical interactions within the immune system. It can bind to major histocompatibility complex molecules on antigen-presenting cells, facilitating T cell activation .
The interaction between NY-ESO-1 peptides and T cell receptors is crucial for eliciting immune responses. Studies have demonstrated that specific epitopes derived from NY-ESO-1 can activate both CD4+ and CD8+ T lymphocytes, highlighting its dual role in stimulating adaptive immunity .
The mechanism of action for NY-ESO-1 centers on its ability to present antigens to T cells via major histocompatibility complex class I and II molecules. This presentation activates T cells that recognize tumor cells expressing NY-ESO-1.
Research indicates that patients with tumors expressing NY-ESO-1 often develop spontaneous antibody responses against this antigen, suggesting that it plays an essential role in anti-tumor immunity . Furthermore, the presence of NY-ESO-1 correlates with increased infiltration of CD8+ T lymphocytes into tumors, which is associated with better clinical outcomes.
NY-ESO-1 is a soluble protein under physiological conditions. Its stability and folding characteristics are influenced by its hydrophobic regions, which may affect interactions with cellular membranes during immune responses.
Chemically, NY-ESO-1 exhibits properties typical of glycoproteins due to its amino acid composition. Its immunogenic nature arises from specific peptide sequences that can be recognized by T cell receptors .
NY-ESO-1 has significant applications in cancer immunotherapy. It serves as a target for vaccine development aimed at inducing specific immune responses against tumors expressing this antigen. Clinical trials have explored various therapeutic approaches including peptide vaccines and adoptive T cell therapies targeting NY-ESO-1 .
Additionally, its expression levels may serve as biomarkers for diagnosing certain cancers or predicting patient outcomes following treatment. The ongoing research into NY-ESO-1 continues to reveal its potential as a cornerstone in personalized cancer therapy strategies aimed at enhancing anti-tumor immunity while minimizing damage to normal tissues.
Cancer/testis antigens (CTAs) represent a category of tumor-associated proteins with expression restricted to germline cells in normal tissues but aberrantly re-expressed in diverse malignancies. This unique expression profile—coupled with their immunogenicity—positions CTAs as prime targets for cancer immunotherapy. The CTAG gene family, particularly CTAG1B (commonly known as NY-ESO-1), ranks among the most immunologically significant CTAs due to its frequent reactivation in epithelial and mesenchymal cancers and its capacity to elicit robust cellular and humoral immune responses [2] [7]. The peptide CTAG1B (80-88), corresponding to amino acids 80-88 of the full-length protein, constitutes a major histocompatibility complex (MHC)-restricted epitope that enables T-cell recognition of tumor cells expressing this antigen [3].
CTAG1B was first identified in 1997 through serological analysis of recombinant cDNA expression libraries (SEREX) from esophageal squamous cell carcinoma. This approach detected antibodies against a previously unknown antigen, designated New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) [2] [3]. Key milestones in its characterization include:
Table 1: Key Characteristics of CTAG1B/NY-ESO-1
Property | Detail |
---|---|
Gene Symbol | CTAG1B |
Aliases | NY-ESO-1, LAGE-2, CT6.1 |
Chromosomal Location | Xq28 |
Protein Length | 180 amino acids |
Normal Tissue Expression | Testis (spermatogonia, primary spermatocytes), placenta |
Tumor Expression Frequency | 30–50% (carcinomas); >80% (synovial sarcoma, myxoid liposarcoma) |
Immunodominant Epitope | CTAG1B (80-88): SLLMWITQC |
CT-X antigens exhibit unique evolutionary trajectories characterized by:
1.2.1. Primate-Specific Evolution
1.2.2. Conservation of Functional Domains
Table 2: Evolutionary Conservation of CTAG1B Domains
Domain | Conservation | Function |
---|---|---|
N-terminal (1–50) | Yeast to humans (Pcc1p ortholog) | KEOPS complex assembly; transcriptional regulation |
Central (51–130) | Primate-specific | Immunogenic epitope cluster (e.g., 80–88) |
C-terminal (131–180) | Weak conservation across mammals | Putative chromatin binding (Pcc-1 domain) |
1.2.3. Selective Pressure from Immune Surveillance
Within the CTA landscape, CTAG1B exhibits distinct biological and immunological properties:
1.3.1. Biological Functions in Malignancy
1.3.2. Immunogenicity and Clinical Targeting
Table 3: Clinical Applications Targeting CTAG1B (80-88) Peptide
Therapeutic Platform | Tumor Types | Clinical Phase | Key Mechanisms |
---|---|---|---|
Peptide vaccine + adjuvant | Melanoma, sarcoma | Phase I/II | MHC class I presentation to CD8+ T cells |
TCR-engineered T cells | Synovial sarcoma, myeloma | Phase I/II | HLA-A*02:01-restricted epitope recognition |
Dendritic cell vaccine | Ovarian cancer, NSCLC | Phase II | Cross-presentation of peptide epitopes |
mRNA vaccine | Breast cancer, hepatocellular carcinoma | Phase I | Endogenous antigen processing/presentation |
1.3.3. Co-expression with Other CT-X Antigens
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8